molecular formula C7H12N4O B13065464 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine

1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13065464
M. Wt: 168.20 g/mol
InChI Key: HJQFARKKULOPIE-UHFFFAOYSA-N
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Description

1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and drug discovery. The presence of the oxolan-3-ylmethyl group adds unique properties to the molecule, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxolan-3-ylmethyl group may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-(Oxolan-3-ylmethyl)-1H-imidazol-2-ylmethanol
  • 1-(Oxolan-3-ylmethyl)-1H-1,2,3-triazole-4-carbaldehyde

Comparison: Compared to similar compounds, 1-(oxolan-3-ylmethyl)-1H-1,2,3-triazol-4-amine has unique properties due to the presence of the triazole ring and the oxolan-3-ylmethyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1-(oxolan-3-ylmethyl)triazol-4-amine

InChI

InChI=1S/C7H12N4O/c8-7-4-11(10-9-7)3-6-1-2-12-5-6/h4,6H,1-3,5,8H2

InChI Key

HJQFARKKULOPIE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CN2C=C(N=N2)N

Origin of Product

United States

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